1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one typically involves the introduction of fluorine atoms into an organic framework. This can be achieved through various fluorination reactions, often using reagents such as elemental fluorine, hydrogen fluoride, or fluorinating agents like sulfur tetrafluoride. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to isolate the product. Safety measures are paramount due to the reactive nature of fluorine and the potential hazards associated with its handling.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less fluorinated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism by which 1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3-Pentafluoropropane
- 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene
- 2,2,3,3,3-Pentafluoro-1-propanol
Uniqueness
1,1,1,3,3-Pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of a methoxyethoxy group. This structural feature imparts distinct reactivity and properties compared to other fluorinated compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
88457-04-9 |
---|---|
Molecular Formula |
C6H4F8O3 |
Molecular Weight |
276.08 g/mol |
IUPAC Name |
1,1,1,3,3-pentafluoro-3-(1,2,2-trifluoro-2-methoxyethoxy)propan-2-one |
InChI |
InChI=1S/C6H4F8O3/c1-16-6(13,14)3(7)17-5(11,12)2(15)4(8,9)10/h3H,1H3 |
InChI Key |
LHIQSYIRNCGEEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(OC(C(=O)C(F)(F)F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.